REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][NH2:10].[C:11](#[N:15])/[CH:12]=[CH:13]/[CH3:14].Cl.[OH-].[Na+].[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>OCC[N+](C)(C)C.O>[NH2:15][C:11]1[CH2:12][CH:13]([CH3:14])[N:9]([C:3]2[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=2[Cl:1])[N:10]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 7.8 g
|
Type
|
ADDITION
|
Details
|
The solution is mixed with 200 ml
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give a gummy solid
|
Type
|
ADDITION
|
Details
|
containing 300 g
|
Type
|
WASH
|
Details
|
The column is eluted with 1% acetone-hexane, 5% acetone-hexane and 10% acetone-hexane
|
Type
|
CUSTOM
|
Details
|
to remove most of the less polar material
|
Type
|
WASH
|
Details
|
The elution procedure
|
Type
|
ADDITION
|
Details
|
the upper phase of a mixture of 2 parts benzene, one part acetone and 2 parts water
|
Type
|
WASH
|
Details
|
then the column is eluted with acetone
|
Type
|
CUSTOM
|
Details
|
to remove the crude product as a dark oil which
|
Type
|
CUSTOM
|
Details
|
partly crystallizes
|
Type
|
CUSTOM
|
Details
|
This material is chromatographed again
|
Type
|
WASH
|
Details
|
of the magnesium silicate adsorbent and eluting a colored impurity with 5% acetone-hexane
|
Type
|
WASH
|
Details
|
The column is then eluted with 50% acetone-hexane
|
Type
|
CUSTOM
|
Details
|
to collect a tan oil which
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized 3 times from ether-hexane
|
Type
|
CUSTOM
|
Details
|
to give 0.5 g
|
Name
|
|
Type
|
|
Smiles
|
NC1=NN(C(C1)C)C1=C(C=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |